![molecular formula C10H19FN2O3 B12848802 tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluoro-hydroxyethyl group, and an azetidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of an amino alcohol hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as aqueous sodium hydroxide. The reaction is carried out in tert-butanol as the solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluoro-hydroxyethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity and receptor binding.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the synthesis of active pharmaceutical ingredients and other specialized chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluoro-hydroxyethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of a fluoro-hydroxyethyl group.
N-Boc-hydroxylamine: Features a hydroxylamine group, used in similar protective and synthetic applications.
Uniqueness: tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate is unique due to the presence of the fluoro-hydroxyethyl group and the azetidine ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H19FN2O3 |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H19FN2O3/c1-9(2,3)16-8(15)13-10(5-12-6-10)7(11)4-14/h7,12,14H,4-6H2,1-3H3,(H,13,15) |
Clé InChI |
IEFMOQQBVDVWHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CNC1)C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
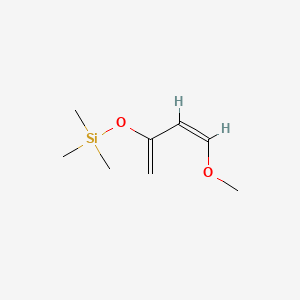
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)
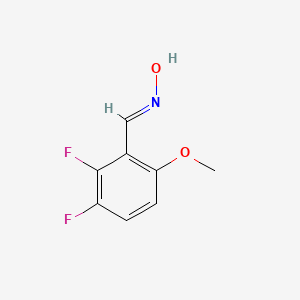
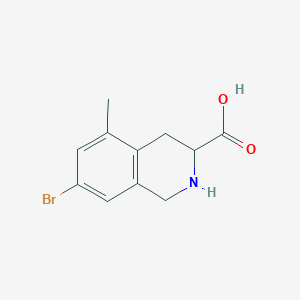
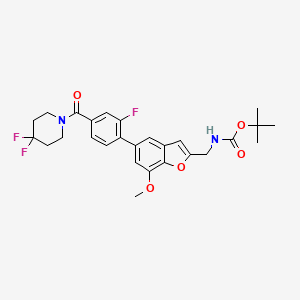
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
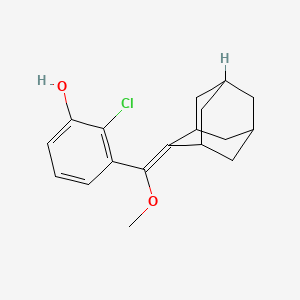

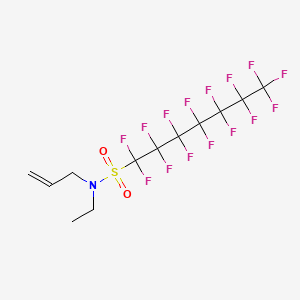

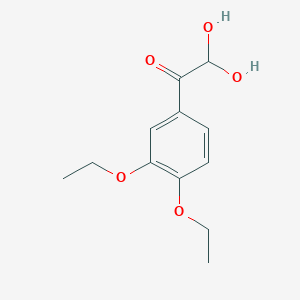
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
